Resorcinol formaldehyde

Wood Adhesives Structural Timber Cold-Setting Resins

Resorcinol formaldehyde (RF), CAS 24969-11-7, is a thermosetting novolak-type prepolymer synthesized via the condensation of resorcinol (1,3-dihydroxybenzene) with formaldehyde. RF resins are distinguished by their ability to cure at ambient temperature without applied heat , a property that enables cold-setting adhesive applications in structural timber engineering and rubber-textile lamination.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 24969-11-7
Cat. No. B1583485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResorcinol formaldehyde
CAS24969-11-7
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC=O.C1=CC(=CC(=C1)O)O
InChIInChI=1S/C6H6O2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4,7-8H;1H2
InChIKeyKVBYPTUGEKVEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Resorcinol Formaldehyde (CAS 24969-11-7): Technical Specifications and Comparative Performance Profile for Industrial Procurement


Resorcinol formaldehyde (RF), CAS 24969-11-7, is a thermosetting novolak-type prepolymer synthesized via the condensation of resorcinol (1,3-dihydroxybenzene) with formaldehyde. RF resins are distinguished by their ability to cure at ambient temperature without applied heat [1], a property that enables cold-setting adhesive applications in structural timber engineering and rubber-textile lamination. The compound exhibits a characteristically high solid content in commercial preparations (e.g., 74–76% for aqueous novolak dispersions ) and maintains low viscosity (1600–2400 cP at 25°C) , facilitating penetration into fibrous substrates. RF resins are employed as adhesion promoters in resorcinol-formaldehyde-latex (RFL) dip systems for tire cord treatment , as high-durability wood adhesives for exterior-grade glulam and finger joints [1], and as selective ion-exchange media for radiocesium separation from alkaline nuclear waste streams [2].

Why Resorcinol Formaldehyde Cannot Be Casually Replaced by Generic Phenolic Resins: A Structural and Functional Rationale


Substitution of resorcinol formaldehyde with lower-cost phenolic analogs such as phenol-formaldehyde (PF) or para-tert-butyl phenol-formaldehyde (PTBP-F) is demonstrably problematic across multiple performance axes. The molecular origin of RF's differentiation lies in the resorcinol monomer's two meta-position hydroxyl groups, which confer markedly higher nucleophilic reactivity toward formaldehyde than phenol's single hydroxyl group [1]. This heightened reactivity enables ambient-temperature gelation and cure, whereas PF resins require thermal activation or acidic catalysis [1]. Consequently, PF-based adhesives exhibit substantially lower peel adhesion in rubber bonding applications [2] and inferior retention of mechanical integrity under chemical exposure in cementitious composites [3]. Even among resorcinol-containing resins, the resorcinol content critically modulates cure kinetics and delamination resistance: PRF adhesives with only 15% resorcinol fail ASTM D 2559 delamination requirements, while those with 25% resorcinol pass [4]. The following section presents head-to-head quantitative data establishing precisely where RF and high-resorcinol PRF formulations deliver measurable, application-critical advantages that generic phenolic or low-resorcinol alternatives cannot replicate.

Resorcinol Formaldehyde (CAS 24969-11-7): Head-to-Head Quantitative Performance Evidence Versus Phenolic and Alternative Resin Systems


Ambient-Temperature Cure Capability: Resorcinol Formaldehyde (RF) versus Phenol-Formaldehyde (PF) Resins

Resorcinol formaldehyde resins cure at ambient temperature (20–25°C) without applied heat, whereas phenol-formaldehyde resins require elevated temperatures (typically >100°C) for crosslinking. The differential scanning calorimetry (DSC) analysis of a PRF resin with 25% resorcinol content shows a single exothermic cure peak at 93.9°C, whereas the lower-resorcinol (15%) PRF1 variant exhibits a double peak at 99.9°C and 158.2°C [1]. This demonstrates that increasing resorcinol content reduces the activation energy required for cure onset and promotes ambient-temperature gelation. In contrast, unmodified PF resins do not cure at ambient conditions and require thermal curing cycles that are energy-intensive and incompatible with on-site structural timber assembly [2].

Wood Adhesives Structural Timber Cold-Setting Resins

Chemical Resistance in Cementitious Composites: Resorcinol Formaldehyde (RF) versus Phenol-Formaldehyde (PF) and m-Cresol-Formaldehyde

In a comparative study of phenolic resin cement pastes, resorcinol formaldehyde resin cement pastes demonstrated ≥95% retention of compressive strength after 24-hour immersion in acid, base, and kerosene at room temperature [1]. In contrast, phenol-formaldehyde and m-cresol-formaldehyde resin cement pastes exhibited significantly lower strength retention under identical exposure conditions, with PF composites showing marked degradation in acidic environments [1]. The superior chemical resistance is attributed to the higher crosslink density and interpenetrating polymer network morphology achieved with the more reactive resorcinol monomer [1].

Cement Additives Chemical Resistance Polymer-Modified Concrete

Cesium Ion-Exchange Selectivity: Resorcinol Formaldehyde (RF) versus Phenol-Formaldehyde (PF) Ion-Exchange Resins

In the context of nuclear waste treatment at the U.S. Department of Energy's Hanford Site, resorcinol-formaldehyde (R-F) ion-exchange resin demonstrates substantially higher cesium decontamination factors than the commercially available phenol-formaldehyde (P-F) baseline resin, CS-100 [1]. Structural analysis reveals that R-F resin consists predominantly of 1,2,3,4-tetrasubstituted resorcinol ring units, whereas CS-100 comprises mainly 1,2,4-trisubstituted rings and contains phenoxy-ether groups [1]. The presence of these ether linkages in CS-100 correlates with markedly lower cesium selectivity [1]. In separate studies, RF resin exhibits a Cs+ distribution coefficient (Kd) of 4.1–4.5 × 10³ cm³ g⁻¹ in seawater applications [2], and achieves >95% cesium removal efficiency with a dynamic capacity of 310–910 bed volumes depending on pH [2].

Nuclear Waste Remediation Ion Exchange Radiocesium Separation

Peel Adhesion Strength in Nitrile Rubber Bonding: Resorcinol Formaldehyde (RF) versus Phenol-Formaldehyde (PF) and para-tert-Butyl Phenol-Formaldehyde (PTBP-F) Resins

In nitrile rubber-based adhesive formulations, resorcinol-formaldehyde resin produces higher peel strength than formulations containing para-tert-butyl phenol-formaldehyde (PTBP-F) or phenol-formaldehyde (PF) resins [1]. The measured peel strength trend is RF > PTBP-F > PF [1]. This superior peel performance is attributed to enhanced hydrogen bonding between the hydroxyl groups of the RF resin and the hydroxyl groups present on starch-coated canvas adherends [1]. Notably, the lap shear strength trend is inverted: PTBP-F > RF > PF, indicating that the choice of phenolic resin must be application-specific and that RF cannot be substituted with PTBP-F where peel adhesion is the primary requirement [1].

Rubber Adhesives Tire Cord Bonding Peel Strength

Delamination Resistance of Glulam Bonded with Varying Resorcinol Content in Phenol-Resorcinol-Formaldehyde (PRF) Adhesives

Phenol-resorcinol-formaldehyde (PRF) adhesives with 25% resorcinol content (PRF2) successfully meet ASTM D 2559 delamination resistance requirements for chromated copper arsenate (CCA)-treated wood beams, whereas PRF adhesives with only 15% resorcinol content (PRF1) fail to meet the same standard under identical accelerated exposure conditions [1]. This performance differential is directly linked to the cross-linking density achieved during cure: higher resorcinol content promotes more complete cure at lower temperatures and enhances adhesion durability to CCA-preservative-treated wood surfaces [1]. The storage modulus (E') measured by dynamic mechanical analysis (DMA) confirms the divergent curing behavior and resulting mechanical robustness of the higher-resorcinol formulation [1].

Glulam Wood Adhesives Accelerated Aging ASTM D 2559

Optimal Deployment Scenarios for Resorcinol Formaldehyde (CAS 24969-11-7) Based on Quantitative Performance Differentiation


Cold-Setting Structural Wood Adhesives for Exterior Glulam and Finger Joints

PRF adhesives with ≥25% resorcinol content are the material of choice for on-site fabrication of load-bearing timber structures where heat curing is impractical. The ambient-temperature cure capability [1] combined with verified ASTM D 2559 delamination resistance for preservative-treated wood [2] ensures long-term durability in exterior exposure. Procurement should prioritize formulations with certified resorcinol content to guarantee compliance with structural building codes.

Rubber-to-Fabric Adhesion Promoters in Tire Cord and Conveyor Belt Manufacturing

Aqueous RF novolak dispersions (e.g., 75% solids content, 1600–2400 cP viscosity) are integrated into RFL dip formulations for treating polyester, nylon, rayon, and aramid tire cords . The higher peel strength of RF-containing nitrile rubber adhesives compared to PTBP-F and PF alternatives [3] directly enhances interfacial bond durability under cyclic loading and thermal stress encountered in tire and conveyor belt service.

Cesium-Selective Ion-Exchange Media for Nuclear Waste Remediation

RF ion-exchange resins with optimized particle size (20–50 mesh) and cured at 105–130°C are deployed for selective removal of 137Cs from alkaline tank waste supernates and seawater monitoring applications [4][5]. The demonstrated Kd values of 4.1–4.5 × 10³ cm³ g⁻¹ and >95% cesium removal efficiency [5] justify selection over PF-based alternatives like CS-100, which exhibit significantly lower decontamination factors due to unfavorable structural features [4].

Chemically Resistant Polymer-Modified Cementitious Composites

RF resin-modified cement pastes are specified for chemical containment flooring, secondary containment dikes, and wastewater treatment structures requiring ≥95% compressive strength retention after prolonged exposure to acids, alkalis, and hydrocarbons [6]. Substitution with PF or m-cresol-F modified cement would result in accelerated degradation and reduced service life under identical chemical exposure regimes.

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